molecular formula C13H20N4O3 B2833102 Tert-butyl (2-(2-aminonicotinamido)ethyl)carbamate CAS No. 2034395-17-8

Tert-butyl (2-(2-aminonicotinamido)ethyl)carbamate

Cat. No. B2833102
CAS RN: 2034395-17-8
M. Wt: 280.328
InChI Key: YZZGKQUYXBMEMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl (2-(2-aminonicotinamido)ethyl)carbamate is a chemical compound with the molecular formula C9H20N2O3 . It is also known as N-(tert-Butoxycarbonyl)-2-(2-aminoethoxy)ethylamine . The compound is colorless to light orange to yellow clear liquid .


Molecular Structure Analysis

The molecular structure of this compound consists of a carbamate group attached to a tert-butyl group and a 2-(2-aminoethoxy)ethyl group . The average mass of the molecule is 204.267 Da and the monoisotopic mass is 204.147400 Da .


Physical And Chemical Properties Analysis

This compound is a liquid at 20 degrees Celsius . The compound is air sensitive .

Scientific Research Applications

Synthesis and Characterization

Synthesis of Biologically Active Intermediates Tert-butyl (2-(2-aminonicotinamido)ethyl)carbamate plays a role as an intermediate in the synthesis of biologically active compounds. For instance, it's involved in the synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl carbamate, which is critical for the production of omisertinib (AZD9291), a drug used for certain types of lung cancer. The compound is synthesized through a series of steps including acylation, nucleophilic substitution, and reduction, and the process has been optimized to yield a total yield of 81% (Zhao, Guo, Lan, & Xu, 2017).

Aminosilane Metalation Further, the tert-butyl carbamate derivatives of aminomethyltrialkylsilanes, which include structures similar to this compound, have been investigated for their capacity to undergo metalation between nitrogen and silicon. This process is followed by a reaction with electrophiles and is used to prepare α-functionalized α-amino silanes (Sieburth, Somers, & O'hare, 1996).

Chemical and Structural Analysis

Crystallographic Studies The compound tert-butyl 3-{[1-(methoxycarbonyl)ethyl]aminocarbonyl}-3-methylcarbazate, which shares a similar structure with this compound, has been studied for its crystal structure. The study provides insights into the extended conformation of the molecule and its stabilization by intermolecular hydrogen bonding (Abbas, Jamart Grégoire, Vanderesse, & Didierjean, 2009). Additionally, the crystallographic analysis of (9-ethyl-9H-carbazol-3-yl)-carbamic acid tert-butyl ester, another related compound, offers detailed insights into its molecular conformation and intermolecular interactions, providing a deeper understanding of the structural aspects of these compounds (Kant, Singh, & Agarwal, 2015).

Safety and Hazards

Tert-butyl (2-(2-aminonicotinamido)ethyl)carbamate should not be released into the environment . It is recommended to use personal protective equipment, ensure adequate ventilation, and avoid dust formation when handling this compound . In case of skin or eye contact, rinse immediately with plenty of water .

properties

IUPAC Name

tert-butyl N-[2-[(2-aminopyridine-3-carbonyl)amino]ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O3/c1-13(2,3)20-12(19)17-8-7-16-11(18)9-5-4-6-15-10(9)14/h4-6H,7-8H2,1-3H3,(H2,14,15)(H,16,18)(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZZGKQUYXBMEMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCNC(=O)C1=C(N=CC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.